Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh
Overview
Description
Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh, also known as Boc-NMT, is an organic compound that has been used in a variety of scientific applications. It is a versatile compound that can be used in a range of laboratory experiments, and has been found to have a number of biochemical and physiological effects. Boc-NMT has been used in a variety of ways, including as a substrate in peptide synthesis, as a reagent in organic synthesis, and as a catalyst in biochemical reactions.
Scientific Research Applications
NMR Spectroscopy in Carboxylic Group Detection
The application of Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh in scientific research includes its use in nuclear magnetic resonance (NMR) spectroscopy. Specifically, it has been used to detect both the carbonyl (C=O) and hydroxyl (OH) 17O resonances of the carboxylic group. This was accomplished by observing two well-separated peaks for these groups in Boc-[17O]Tyr(2,6-diClBzl)-OH in DMSO-d6 solution. The findings suggest a strong hydrogen-bonded interaction involving the carboxylic group, offering insights into the structural dynamics of the compound under study (Tsikaris et al., 2000).
Phosphate Protection in Peptide Synthesis
Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh has also been utilized in the context of peptide synthesis. A study demonstrated the suitability of bis-(2,2,2-trichloro)ethyl (Tc) groups for the protection of the phosphate moiety in Boc-mode synthesis of phosphotyrosine peptides. This involved acylating H-Tyr(PO3Tc2)-OH with (Boc)2O, indicating the compound's role in complex peptide synthesis processes and its interaction with other chemical groups (Paquet et al., 2009).
Facilitating Hydroxyl-Protection in Amino Acids
Furthermore, Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh has been implicated in the facilitation of hydroxyl-protection of amino acids. A study presented a method for the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine [Boc-Tyr(Chx)-OH], indicating its importance in modifying amino acids for further chemical and biological applications (Nishiyama et al., 2001).
properties
IUPAC Name |
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2NO5/c1-22(2,3)30-21(28)25(4)19(20(26)27)12-14-8-10-15(11-9-14)29-13-16-17(23)6-5-7-18(16)24/h5-11,19H,12-13H2,1-4H3,(H,26,27)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQWZKPLKWYCDZ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80525963 | |
Record name | N-(tert-Butoxycarbonyl)-O-[(2,6-dichlorophenyl)methyl]-N-methyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80525963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh | |
CAS RN |
57817-43-3 | |
Record name | N-(tert-Butoxycarbonyl)-O-[(2,6-dichlorophenyl)methyl]-N-methyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80525963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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